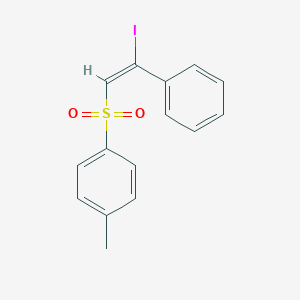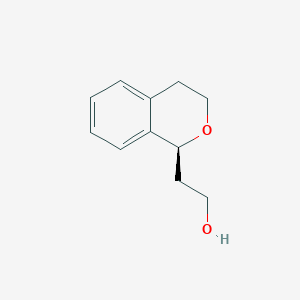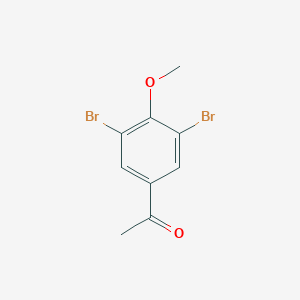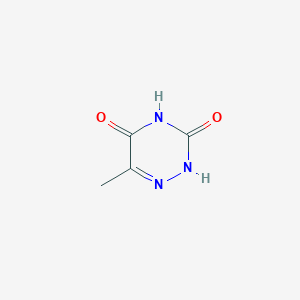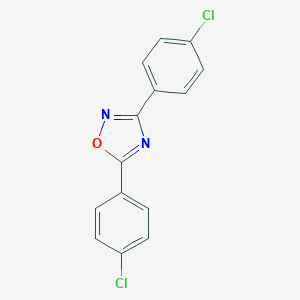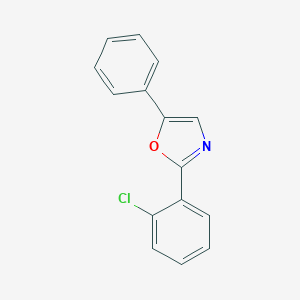
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, also known as o-Cl-Phenyl-1,3-oxazole, is a heterocyclic organic compound. It is widely used in scientific research for its unique properties and applications.
科学研究应用
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used as a ligand for studying the binding properties of various receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is not fully understood. However, it is believed to interact with specific receptors in the brain, such as the GABA-A receptor, which results in the modulation of neuronal excitability and neurotransmitter release.
生化和生理效应
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to have anxiolytic and sedative effects in animal models, which suggests its potential as a therapeutic agent for anxiety and sleep disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in lab experiments is its fluorescent properties, which allow for the detection and imaging of amyloid fibrils and other biomolecules. It also has a high binding affinity for specific receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are many potential future directions for the use of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in scientific research. One possible direction is the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, based on its ability to detect and image amyloid fibrils. Another possible direction is the development of new ligands for specific receptors, such as the GABA-A receptor, which could lead to the development of new drugs for anxiety and sleep disorders. Additionally, further studies are needed to explore the potential toxic effects and side effects of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, and to develop new methods for controlling and minimizing these effects.
合成方法
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole involves the reaction of o-chlorobenzonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then cyclized in the presence of an acid catalyst such as sulfuric acid to form 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole.
属性
CAS 编号 |
22397-40-6 |
|---|---|
产品名称 |
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole |
分子式 |
C15H10ClNO |
分子量 |
255.7 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
InChI 键 |
IZRRJUCIEXYYBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
其他 CAS 编号 |
22397-40-6 |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



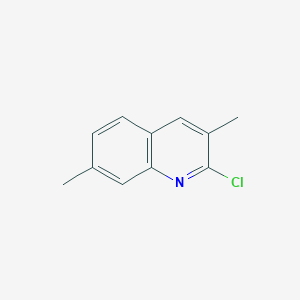
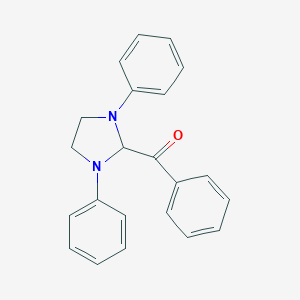
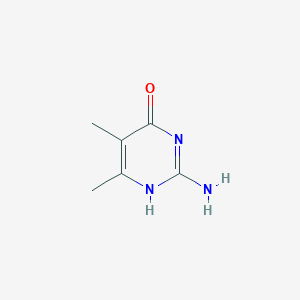
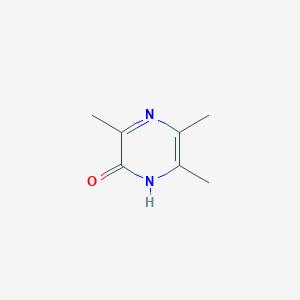
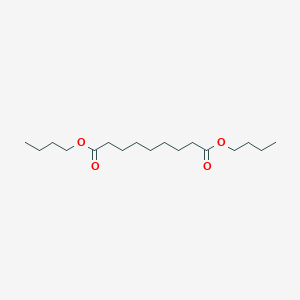
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
